4-(morpholinosulfonyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S2/c27-22(16-6-8-18(9-7-16)33(29,30)25-10-12-31-13-11-25)23-21-19-14-32(28)15-20(19)24-26(21)17-4-2-1-3-5-17/h1-9H,10-15H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJUEKOBTSDGFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CS(=O)CC4=NN3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(morpholinosulfonyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a unique structure characterized by the presence of a morpholine ring, a thieno[3,4-c]pyrazole moiety, and a sulfonamide group. These structural features are believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₄S |
| Molecular Weight | 382.42 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The morpholine sulfonamide structure is known to inhibit enzymes related to cancer progression and neurodegenerative diseases. For instance, it has been shown to modulate the activity of γ-secretase, an enzyme implicated in Alzheimer's disease pathology .
- Receptor Modulation : The compound may act as a modulator for several receptors involved in mood disorders and pain management. Morpholine derivatives have been documented to enhance the crossing of the blood-brain barrier and interact with neurotransmitter receptors .
- Anticancer Activity : Preliminary studies suggest that the compound exhibits anticancer properties by inducing apoptosis in tumor cells through specific signaling pathways .
Anticancer Activity
A study evaluated the anticancer efficacy of related compounds with similar structures. The results indicated that compounds containing morpholine rings showed significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
Neuroprotective Effects
Research highlighted the neuroprotective properties of morpholine derivatives against oxidative stress-induced neuronal damage. The presence of the morpholine ring was crucial for enhancing protective pathways against neurodegeneration .
Case Studies
- Case Study 1: Inhibition of γ-secretase
- Case Study 2: Antitumor Activity
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of a morpholinosulfonyl benzamide and thienopyrazole moiety. Key comparisons include:
Key Observations :
- Morpholinosulfonyl vs.
- Thienopyrazole vs. Triazole Core: The thienopyrazole system may offer greater π-conjugation than 1,2,4-triazoles, influencing electronic distribution and binding interactions.
- Carboxamide vs. Thione : The benzamide group in the target compound replaces the thione (-C=S) in triazole derivatives, altering hydrogen-bonding capacity and tautomeric behavior .
Tautomerism and Spectral Analysis
Similar to triazole-thiones in , the thienopyrazole core in the target compound may exhibit tautomerism. For example, triazole-thiones [7–9] exist exclusively in the thione form, evidenced by IR (absence of S-H bands at ~2500–2600 cm⁻¹) and NMR data . In the target compound, the 5-oxido group could promote keto-enol tautomerism, though spectral confirmation would require further analysis.
Electronic and Physicochemical Properties
- Morpholinosulfonyl Group: Enhances polarity and hydrogen-bond acceptor capacity compared to simple sulfonamides.
- Thienopyrazole Core: The fused thiophene-pyrazole system may confer rigidity and stabilize charge transfer interactions, as seen in related heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
